6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids and their esters are known to be highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid or its ester acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involved with this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The result of the compound’s action would largely depend on the specific biochemical context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors such as pH can significantly influence the action of boronic pinacol esters. For instance, the rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DCM).
Protodeboronation: Protic solvents (e.g., methanol, water), catalysts (e.g., palladium or nickel complexes).
Scientific Research Applications
6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 3-Pyridineboronic acid 1,3-propanediol ester
Uniqueness
6-(3-Oxopiperazin-1-yl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the oxopiperazinyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications, particularly in the formation of biaryl and alkenyl derivatives through Suzuki–Miyaura coupling .
Properties
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-12(18-9-11)19-8-7-17-13(20)10-19/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFUXLGPLZVELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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